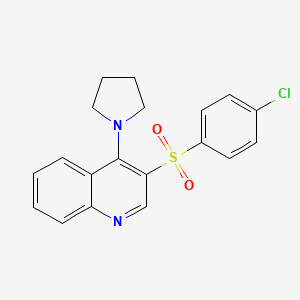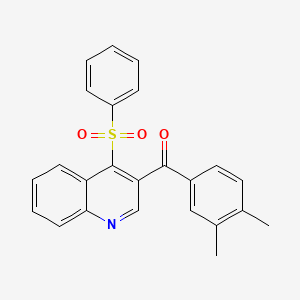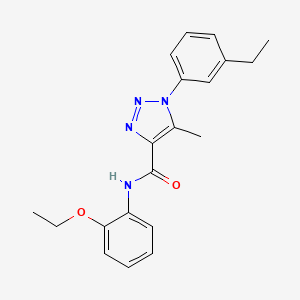
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CBQ) is a novel small-molecule ligand that is used in various scientific research applications. CBQ has been studied extensively in the fields of biochemistry, physiology, and pharmacology due to its unique structure and properties. CBQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, it has also been studied for its potential use as an analgesic, an anti-cancer agent, and a neuroprotectant.
科学研究应用
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been used in numerous scientific research applications. It has been studied as an anti-inflammatory agent, an anti-bacterial agent, an anti-fungal agent, and an analgesic. In addition, it has been studied for its potential use as an anti-cancer agent and a neuroprotectant. 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been found to have a wide range of biological activities, including the inhibition of multiple enzymes involved in inflammation, the inhibition of bacterial growth, and the inhibition of fungal growth.
作用机制
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is not yet fully understood. However, it is believed to act by binding to specific receptor sites on the cell membrane and altering the activity of the enzyme or receptor. This binding can lead to the inhibition of inflammatory pathways, the inhibition of bacterial growth, and the inhibition of fungal growth. In addition, 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its potential use as an analgesic and an anti-cancer agent.
Biochemical and Physiological Effects
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of multiple enzymes involved in inflammation, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it has been found to inhibit the growth of several bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger. Lastly, 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been found to possess anti-cancer properties, as it has been found to inhibit the growth of several cancer cell lines, including those of breast, prostate, and colon cancer.
实验室实验的优点和局限性
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, making it an attractive option for researchers. In addition, it has a wide range of biological activities, making it a useful tool for studying the effects of different compounds on biological systems.
However, there are also some limitations to using 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline in laboratory experiments. It has a relatively short half-life, meaning that it may not be suitable for long-term studies. In addition, its mechanism of action is not yet fully understood, so its effects on biological systems may not be as predictable as with other compounds.
未来方向
Given the potential of 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline as an anti-inflammatory, anti-bacterial, anti-fungal, analgesic, anti-cancer, and neuroprotectant agent, there are numerous future directions that could be explored. These include further research into its mechanism of action, its effects on different biological systems, and its potential use in clinical settings. In addition, further research into its pharmacokinetics and pharmacodynamics could provide valuable insight into its potential therapeutic applications. Finally, further research into its synthesizing process could lead to the development of more efficient and cost-effective methods of production.
合成方法
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can be synthesized from commercially available starting materials using a three-step synthesis process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base (e.g. sodium hydroxide) to form the desired product. The second step involves the reaction of the product with sodium hydride in the presence of a solvent (e.g. ethanol) to form the desired quinoline derivative. The final step involves the reaction of the quinoline derivative with an appropriate acid (e.g. hydrochloric acid) to form the desired 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-14-7-9-15(10-8-14)25(23,24)18-13-21-17-6-2-1-5-16(17)19(18)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXATWVTWVWFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxybenzoate](/img/structure/B6507290.png)
![[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507293.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507303.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)
![N-(2,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507323.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507336.png)
![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)
![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)
![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)



![5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507383.png)